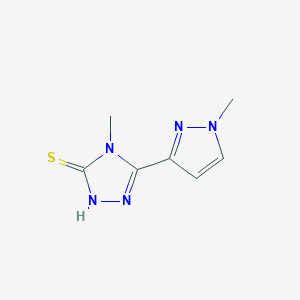
4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C7H9N5S and its molecular weight is 195.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the thiol group enhances its reactivity and biological interactions. The molecular formula is C7H9N5S, and its structure allows for various substitutions that can modulate its biological properties.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Mechanism : The compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways involved in cancer progression .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human Melanoma (IGR39) | 5.2 | High |
| Triple-Negative Breast Cancer (MDA-MB-231) | 8.3 | Moderate |
| Pancreatic Carcinoma (Panc-1) | 7.0 | Moderate |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
- Microorganisms Tested : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans.
- Mechanism : The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
Antioxidant Activity
The antioxidant properties of the compound have been evaluated using DPPH and ABTS assays:
- DPPH IC50 : 12 µM
- ABTS IC50 : 0.397 µM, comparable to ascorbic acid (IC50 = 0.87 µM).
These results indicate that the compound can effectively scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, leading to inhibition of their activity.
- DNA Interaction : Triazole derivatives may intercalate with DNA or interfere with replication processes.
- Signal Transduction Modulation : The compound may affect pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.
Comparative Analysis with Similar Compounds
Comparative studies have shown that while many triazole derivatives exhibit similar biological activities, the specific substitutions on the triazole ring significantly influence their efficacy:
| Compound | Activity Profile |
|---|---|
| 4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-triazole-3-thiol | Strong anticancer and antimicrobial activity |
| 4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-triazole-3-thiol | Moderate anticancer activity |
| 4-Pyridyl-substituted triazoles | Enhanced antibacterial properties |
Properties
IUPAC Name |
4-methyl-3-(1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-11-4-3-5(10-11)6-8-9-7(13)12(6)2/h3-4H,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQYINBTSRSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














